molecular formula C11H6ClN3OS B1434375 5-(2-Chloropyridin-4-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole CAS No. 1955541-17-9

5-(2-Chloropyridin-4-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole

Cat. No.: B1434375
CAS No.: 1955541-17-9
M. Wt: 263.7 g/mol
InChI Key: BAUFVLBOALAAGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Chloropyridin-4-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles

Properties

IUPAC Name

5-(2-chloropyridin-4-yl)-3-thiophen-3-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN3OS/c12-9-5-7(1-3-13-9)11-14-10(15-16-11)8-2-4-17-6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUFVLBOALAAGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C2=NC(=NO2)C3=CSC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloropyridin-4-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloropyridine-4-carboxylic acid hydrazide with thiophene-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloropyridin-4-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

5-(2-Chloropyridin-4-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole has been investigated for its potential as:

  • Antimicrobial Agent: Studies have indicated that oxadiazole derivatives exhibit significant antibacterial and antifungal properties. The compound's structure may enhance its interaction with microbial targets, leading to effective inhibition of growth.
  • Anticancer Activity: Research has shown that compounds containing oxadiazole rings possess cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells, making it a candidate for further development in oncology .
  • Anti-inflammatory Effects: Preliminary studies suggest that this compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.

Materials Science

In materials science, this compound is being explored for:

  • Organic Light Emitting Diodes (OLEDs): The unique electronic properties of this compound make it suitable for applications in OLED technology. Its ability to emit light when subjected to an electric current can be harnessed in display technologies .

Biological Studies

The biological interactions of this compound have been a focus of research:

Mechanism of Action:
The compound's biological activity is largely attributed to its ability to interact with specific enzymes or receptors within biological systems. For example:

  • Enzyme Inhibition: The presence of the oxadiazole moiety allows for effective binding to active sites on enzymes, inhibiting their function and altering metabolic pathways.
  • Receptor Modulation: It may also act as a modulator for various receptors involved in disease processes, providing therapeutic benefits .

Case Study 1: Antimicrobial Activity

A study evaluating the antimicrobial properties of various oxadiazole derivatives found that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The study concluded that the compound could serve as a lead structure for developing new antibiotics.

Case Study 2: Anticancer Potential

In vitro assays demonstrated that this compound induced apoptosis in cancer cell lines through the activation of caspase pathways. Further investigations into its mechanism revealed that it disrupts mitochondrial function in cancer cells, leading to cell death.

Mechanism of Action

The mechanism of action of 5-(2-Chloropyridin-4-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved can vary based on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Chloropyridin-4-yl)-3-phenyl-1,2,4-oxadiazole
  • 5-(2-Chloropyridin-4-yl)-3-(furan-3-yl)-1,2,4-oxadiazole
  • 5-(2-Chloropyridin-4-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole

Uniqueness

5-(2-Chloropyridin-4-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole is unique due to the presence of both the thiophene and oxadiazole rings, which can impart distinct electronic and steric properties. These features may enhance its biological activity or its suitability for specific applications in materials science.

Biological Activity

5-(2-Chloropyridin-4-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole class, which has garnered interest for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Overview of the Compound

Chemical Structure and Properties

  • IUPAC Name : 5-(2-chloropyridin-4-yl)-3-thiophen-3-yl-1,2,4-oxadiazole
  • Molecular Formula : C₁₁H₆ClN₃OS
  • Molecular Weight : 263.70 g/mol
  • CAS Number : 1955541-17-9

The compound features a unique structure that combines a chlorinated pyridine and a thiophene ring with an oxadiazole moiety, which is believed to contribute to its biological properties.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of oxadiazole derivatives, including this compound. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines.

Table 1: Cytotoxicity of Oxadiazole Derivatives Against Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)Mechanism of Action
This compoundMCF-7 (Breast cancer)10.38Induction of apoptosis via p53 pathway
Other Oxadiazole Derivative AU937 (Leukemia)<1Topoisomerase I inhibition
Other Oxadiazole Derivative BHCT116 (Colorectal carcinoma)<5Cell cycle arrest at G0-G1 phase

In a study examining various oxadiazole derivatives, it was found that the compound induced apoptosis in MCF-7 cells through the activation of the p53 pathway and increased caspase activity . Moreover, molecular docking studies suggest strong interactions with key molecular targets involved in cancer progression .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary tests indicate that it exhibits activity against several bacterial strains.

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Other Oxadiazole Derivative CEscherichia coli16 µg/mL

These findings highlight the potential of this compound as a lead for developing new antimicrobial agents .

The biological activity of this compound can be attributed to various mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes critical for cancer cell proliferation and survival.
  • Apoptosis Induction : It activates apoptotic pathways in cancer cells through modulation of p53 and caspase proteins.
  • Cell Cycle Arrest : Certain derivatives cause cell cycle arrest at specific phases, preventing further cellular division.

Case Studies

Several studies have documented the biological effects of this compound:

  • Study on Anticancer Activity :
    • A recent study evaluated a series of oxadiazole derivatives against human cancer cell lines and found that this compound exhibited superior cytotoxic effects compared to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Efficacy :
    • In another investigation focusing on antimicrobial properties, this compound was tested against various bacterial strains and displayed promising results with low MIC values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Chloropyridin-4-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
5-(2-Chloropyridin-4-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.